8-Azidoadenine is a modified nucleobase derivative of adenine, where an azido group is substituted at the 8-position of the purine ring. This compound has garnered interest in biochemical research due to its unique photoreactive properties, making it useful for various applications, particularly in studying nucleic acids and protein interactions.
8-Azidoadenine is classified as a nucleobase analog and belongs to the broader category of azido compounds, which are characterized by the presence of one or more azide groups (). It can be synthesized from adenine through various chemical modifications. The compound is often utilized in studies involving nucleic acid chemistry, photochemistry, and bioconjugation techniques.
The synthesis of 8-azidoadenine typically involves the introduction of an azido group to adenine via several methods:
Technical details regarding these methods often include specific reagents, reaction conditions (temperature, solvent), and purification techniques such as thin-layer chromatography and high-performance liquid chromatography.
8-Azidoadenine participates in various chemical reactions, primarily due to its photoreactive properties:
Technical details include reaction conditions such as solvent choice (e.g., acetonitrile), temperature control, and monitoring through spectroscopic methods like nuclear magnetic resonance spectroscopy.
The mechanism of action for 8-azidoadenine primarily involves its ability to form reactive species upon irradiation. When exposed to UV light, the azido group undergoes homolytic cleavage, generating nitrene intermediates that can react with nearby nucleophiles (e.g., amino acids in proteins). This property is exploited in photocrosslinking experiments to study molecular interactions within biological systems.
Relevant data includes spectral properties like UV absorption maxima around , indicating its potential use as a fluorescent probe.
8-Azidoadenine has numerous applications in scientific research:
8-Azidoadenine features a nitrogen-rich triazole ring structure where an azido group (–N₃) is covalently bonded at the C8 position of the purine scaffold. This substitution induces significant steric and electronic perturbations compared to unmodified adenine. X-ray crystallographic and NMR studies confirm that the bulky azido moiety forces the purine ring into a syn conformation relative to the ribose sugar in nucleoside forms (8-azidoadenosine), disrupting the typical anti orientation observed in natural adenosine [4] [6]. This conformational inversion critically alters macromolecular recognition, as evidenced by reduced binding affinity for enzymes like glutamate dehydrogenase, where Tyr187 residue interactions are impaired [7].
The azido group exhibits a bond angle of ~170° and asymmetric stretching frequencies at 2,120 cm⁻¹ (IR spectroscopy), indicating significant electron withdrawal from the purine ring. Density Functional Theory (DFT) calculations reveal a 15% reduction in electron density at N7 and N9 positions, explaining attenuated metal-ion coordination and altered hydrogen-bonding capacity compared to adenine [6].
Table 1: Structural Parameters of 8-Azidoadenine vs. Adenine
Property | 8-Azidoadenine | Adenine |
---|---|---|
C8-N₃ Bond Length (Å) | 1.32 | – |
Glycosidic Bond Angle | syn (50–80°) | anti ( −140°) |
λₘₐₓ (nm) in H₂O | 281 | 260 |
ε at λₘₐₓ (L·mmol⁻¹·cm⁻¹) | 13.3 | 13.4 |
Photolysis of 8-azidoadenine derivatives (e.g., 8-azido-ATP) at 254–300 nm generates a short-lived singlet nitrene (t₁/₂ < 400 fs), which rapidly tautomerizes to a closed-ring diazaquinodimethane intermediate. This species dominates under physiological conditions, exhibiting a lifetime of ~1 minute in aqueous buffer (pH 7.4) [6]. The closed intermediate displays nucleophile-selective reactivity:
In contrast, perbenzoylated 8-azidoadenosine derivatives undergo C8–N9 bond cleavage upon irradiation, yielding an open-chain diazaquinodimethane. This species reacts indiscriminately with nucleophiles, limiting its utility in targeted protein labeling [6]. Hydrolytic stability studies show that 8-azido-ATP and 8-azido-ADP (10 mM aqueous solutions, pH 7.5, −20°C) retain >95% integrity for 12 months, though prolonged exposure to visible light accelerates decomposition [1] [3]. Enzymatic compatibility is preserved in select systems; Torpedo electric organ apyrase hydrolyzes 8-azido-ATP (Kₘ = 116 ± 39 μM) comparably to ATP (Kₘ = 83.8 ± 12 μM) [5].
Table 2: Photochemical Reaction Kinetics of 8-Azidoadenine Intermediates
Intermediate | Lifetime | Reaction Rate with EtNH₂ (M⁻¹s⁻¹) | Reaction Rate with H₂O (M⁻¹s⁻¹) |
---|---|---|---|
Singlet Nitrene | < 400 fs | – | – |
Closed Diazadiene (Aqueous) | ~60 s | 1.5 × 10³ | 0.04 |
Open Diazadiene (Organic) | Milliseconds | > 10⁵ | > 10⁵ |
Adenine: The C8-azido substitution reduces ADP-binding affinity in human glutamate dehydrogenase by 4.8-fold (Kᵢ for 8-N₃AdoMet = 4.8 × Kᵢ for AdoMet) and abolishes allosteric activation. Mutagenesis confirms Tyr187 as critical for adenine recognition—a role disrupted by azido sterics [7] [10].
Other Azido Nucleobases:
Electronic perturbations were quantified via Hammett constants: The 8-azido group (σₚ = 1.91) exerts stronger electron-withdrawing effects than 5-azidouracil (σₚ = 1.74) or 2-azidoadenine (σₚ = 1.68), rationalizing its reduced pKₐ (N1-H) of 3.9 versus adenine’s 4.2 [4] [6].
Table 3: Comparative Reactivity of Azido-Modified Nucleobases
Nucleobase | Click Rate with DBCO* (M⁻¹s⁻¹) | Fluorescence Post-Click | Conformational Effect |
---|---|---|---|
8-Azidoadenine | 0.11 | Weak (ΦF = 0.05) | syn glycosidic bond |
2-Azidoadenine | 0.09 | None | anti glycosidic bond |
5-Azidouridine | 4.2 | Strong (ΦF = 0.8) | Minimal perturbation |
8-Azidoguanine | 0.07 | Moderate (ΦF = 0.3) | syn glycosidic bond |
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